4-Chloro-3-fluoro-3'-methylbenzhydrol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIQCCCTNMRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222730 | |
| Record name | 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-71-0 | |
| Record name | 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 3 Fluoro 3 Methylbenzhydrol and Analogues
Retrosynthetic Analysis and Precursor Identification for 4-Chloro-3-fluoro-3'-methylbenzhydrol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. sigmaaldrich.com For this compound, the analysis reveals two primary strategic disconnections.
The most direct approach, and the one detailed in the subsequent sections, involves the reduction of a benzophenone (B1666685) precursor. This C-H bond disconnection at the carbinol carbon points to (4-chloro-3-fluorophenyl)(3-methylphenyl)methanone as the immediate precursor.
An alternative strategy involves a C-C bond disconnection, which suggests a Grignard-type reaction. This would entail the reaction of a Grignard reagent with a substituted benzaldehyde (B42025). Two possible pathways exist for this approach:
Pathway A: Reaction of 4-chloro-3-fluorobenzaldehyde (B1349764) with 3-methylphenylmagnesium bromide.
Pathway B: Reaction of 3-methylbenzaldehyde (B113406) with (4-chloro-3-fluorophenyl)magnesium bromide.
While the Grignard route is a valid and widely used method for benzhydrol synthesis, the following sections will focus on the benzophenone reduction strategy as the primary synthetic blueprint.
The core of this synthetic strategy is the preparation of the key intermediate, (4-chloro-3-fluorophenyl)(3-methylphenyl)methanone. The most prominent method for synthesizing such diaryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comchemguide.co.uk
Two main Friedel-Crafts acylation routes can be envisioned for the synthesis of the required benzophenone:
Route 1: Acylation of toluene (B28343) with 4-chloro-3-fluorobenzoyl chloride. The methyl group of toluene is an activating, ortho-para directing group. However, steric hindrance from the methyl group and the incoming acyl group often favors substitution at the para-position. chemguide.co.uk Acylation at the meta-position is generally not favored.
Route 2: Acylation of 1-chloro-2-fluorobenzene (B165100) with 3-methylbenzoyl chloride. In this case, the halogen substituents are deactivating but ortho-para directing. The fluorine atom is a weak ortho-para director, while the chlorine atom is also an ortho-para director. The reaction would yield a mixture of isomers, and achieving high regioselectivity for the desired product could be challenging.
Given the directing effects of the substituents, careful optimization of reaction conditions would be necessary to maximize the yield of the desired (4-chloro-3-fluorophenyl)(3-methylphenyl)methanone.
Substituted benzaldehydes are crucial precursors, particularly for the Grignard synthesis route.
4-Chloro-3-fluorobenzaldehyde: This compound can be prepared from 4-chloro-3-fluoroiodobenzene (B1301177) through reductive carbonylation. One reported method involves reacting the starting material with carbon monoxide and hydrogen in the presence of a rhodium(III) chloride catalyst system.
3-Methylbenzaldehyde (m-Tolualdehyde): This aldehyde can be synthesized through methods such as the hydrolysis of 3-methylbenzoic acid or as a product of the controlled oxidation of m-xylene (B151644) or toluene. solubilityofthings.comnih.gov It is found naturally in some essential oils and is an important intermediate in the flavor and fragrance industry. solubilityofthings.comhmdb.cafoodb.ca
Benzoyl chlorides are the reactive acylating agents required for the Friedel-Crafts pathway.
4-Chloro-3-fluorobenzoyl chloride: The synthesis of this compound can be achieved from 3-chloro-4-fluorobenzoic acid. A common method involves reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of pyridine. google.com An alternative industrial process starts from 4-fluorobenzaldehyde, which is first converted to 4-fluorobenzoyl chloride and then chlorinated to yield the final product. google.comgoogle.com
3-Methylbenzoyl chloride (m-Toluoyl chloride): This intermediate is readily prepared from m-toluic acid (3-methylbenzoic acid). A high-yield synthesis involves heating the carboxylic acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). The excess thionyl chloride can be removed by distillation to yield the pure product.
These compounds serve as the primary starting materials for the synthesis of the aforementioned aldehydes and benzoyl chlorides.
4-Chloro-3-fluorotoluene (B1349368): This compound can be synthesized from o-nitro-p-toluidine through a sequence involving a diazo reaction, a Sandmeyer reaction (to introduce the chlorine), reduction of the nitro group, and finally a Schiemann reaction (to introduce the fluorine).
1-Bromo-4-chloro-3-fluorobenzene: This precursor, necessary for a Grignard reagent, can be synthesized from 4-chloro-2-fluoroaniline (B1294793) via a Sandmeyer reaction. The process involves diazotization of the aniline (B41778) with sodium nitrite (B80452) in hydrobromic acid, followed by decomposition of the diazonium salt with cuprous bromide. chemicalbook.com
Toluene and m-Xylene: These are bulk industrial chemicals and typically serve as the ultimate starting points for derivatives containing a methyl-substituted phenyl ring.
Synthesis of Halogenated and Methylated Aromatic Intermediates
Reduction Strategies for Benzophenone Precursors to Benzhydrols
The final step in the primary synthetic route is the reduction of the benzophenone ketone functional group to a secondary alcohol (benzhydrol). This transformation must be selective, avoiding the reduction of the aromatic rings or cleavage of the carbon-halogen bonds. Several reliable methods are available for this purpose.
Hydride Reduction: The use of complex metal hydrides is a common and effective method for reducing ketones to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. chemicalbook.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The borohydride anion (BH₄⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon and effectively delivering a hydride ion. A subsequent workup with water protonates the resulting alkoxide to yield the final benzhydrol product.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. While standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to over-reduction to diphenylmethane, more selective catalyst systems have been developed. Ruthenium complexes, such as trans-RuCl₂(phosphine)₂(diamine), have proven to be highly effective for the selective hydrogenation of benzophenones to benzhydrols. These reactions can proceed under relatively mild conditions, leaving sensitive functional groups like halogens intact.
Other Methods: Other reducing agents such as zinc dust in the presence of sodium hydroxide (B78521) have also been employed for the reduction of benzophenone to benzhydrol.
The choice of reduction strategy depends on factors such as substrate tolerance to reaction conditions, desired yield, and scalability of the process. For a molecule like this compound, the mildness and high selectivity of sodium borohydride or specialized ruthenium catalysts would be advantageous.
Interactive Data Table: Comparison of Benzophenone Reduction Methods
| Reduction Method | Reagent/Catalyst | Typical Solvent | Conditions | Selectivity for Benzhydrol |
|---|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | High |
| Catalytic Hydrogenation | trans-RuCl₂(phosphine)₂(diamine) / H₂ |
2-Propanol | 23-35 °C, 8 atm | Very High |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) / H₂ | Hexane, Ethanol/Acetic Acid | Room Temperature | Low (over-reduction risk) |
| Metal Reduction | Zinc Dust / NaOH | Ethanol | Reflux | Moderate to High |
Catalytic Hydrogenation Approaches for Diaryl Ketone Reduction
Catalytic hydrogenation is a widely employed method for the reduction of benzophenones to benzhydrols due to its high efficiency and atom economy. google.comgoogle.com This approach is considered a green synthesis process. google.compatsnap.com The primary challenge in the hydrogenation of benzophenones is preventing over-reduction to the corresponding diphenylmethane. google.comcmu.edu
Various catalytic systems have been developed to achieve high selectivity for the desired benzhydrol product. Ruthenium-based catalysts, such as trans-RuCl2(phosphine)2(1,2-diamine) complexes, have demonstrated exceptional performance, allowing the reaction to proceed under mild conditions (e.g., 8 atm H2, 23-35 °C) with high substrate-to-catalyst ratios. cmu.edu These catalysts show excellent functional group tolerance, leaving halogens and other substituents on the aromatic rings intact. cmu.edu
Palladium on carbon (Pd/C) is another common catalyst, but its use can lead to significant amounts of the over-reduction product, diphenylmethane, unless the catalyst is modified. cmu.edu To enhance selectivity, supported multicomponent catalysts, such as Pd-Cu-Sn/C, have been developed. google.com The addition of protective agents can further suppress the formation of byproducts.
Table 1: Comparison of Catalytic Systems for Benzophenone Hydrogenation
Hydride Reduction Reagents and Associated Stereochemical Considerations
The reduction of diaryl ketones using hydride reagents is a fundamental and reliable method for synthesizing benzhydrols. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netpsu.edu Sodium borohydride is a milder reagent, typically used in protic solvents like methanol or ethanol, and is known for its selectivity in reducing ketones and aldehydes. chemspider.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107).
For the synthesis of an achiral molecule like this compound from its corresponding benzophenone, the primary consideration is chemoselectivity. However, when the substrate is a prochiral ketone, the stereochemical outcome of the hydride addition becomes critical. The facial selectivity of the hydride attack is governed by several factors, including steric hindrance and electronic effects, often rationalized by models like the Felkin-Anh model. acs.orgvub.ac.be
The size of the hydride reagent can significantly influence stereoselectivity. Smaller nucleophiles, like LiAlH₄, and bulkier ones can exhibit different preferences for axial versus equatorial attack on cyclic ketones. acs.org In the reduction of acyclic ketones with chiral centers, the stereoselectivity is influenced by the existing stereochemistry, leading to the potential for diastereoselective reduction. psu.edu
Table 2: Common Hydride Reagents for Diaryl Ketone Reduction
Exploration of Green Chemistry Methodologies in Reductive Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, efficient, and safe. ijpsjournal.comnih.gov In the context of synthesizing benzhydrols, several green methodologies are being explored.
Catalytic hydrogenation itself is considered a green approach because it replaces stoichiometric reducing agents (which generate large amounts of waste) with catalytic amounts of metal and hydrogen gas, with water being the only theoretical byproduct. google.comgoogle.com Improving the selectivity of these catalysts to avoid byproducts further enhances their green credentials.
Other green approaches focus on alternative energy sources and reaction media. nih.gov These include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields. ijpsjournal.com
Solvent-free reactions: Conducting reactions without a solvent, or in greener solvents like water or ionic liquids, minimizes volatile organic compound (VOC) emissions and reduces waste from solvent purification and disposal. ijpsjournal.comnih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, which is particularly valuable for producing chiral compounds. ijpsjournal.com
These methods not only lessen the environmental impact but can also lead to more efficient and cost-effective synthetic processes. ijpsjournal.com
Exploration of Alternative Synthetic Routes for this compound
Beyond the reduction of pre-formed ketones, alternative strategies focus on constructing the diaryl carbinol core through carbon-carbon bond formation.
Organometallic Reagent Chemistry in Carbon-Carbon Bond Formation (e.g., Grignard Reactions)
The Grignard reaction is a classic and powerful tool for forming carbon-carbon bonds. mt.com The synthesis of benzhydrols can be readily achieved by reacting an aryl Grignard reagent with a benzaldehyde derivative. fresnostate.edu For the synthesis of this compound, two equivalent Grignard routes are possible:
Reaction of 3-methylphenylmagnesium bromide with 4-chloro-3-fluorobenzaldehyde.
Reaction of 4-chloro-3-fluorophenylmagnesium bromide with 3-methylbenzaldehyde.
The Grignard reagent is typically prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). adichemistry.com The subsequent addition of the aldehyde to the Grignard reagent, followed by an acidic workup, yields the target benzhydrol. fresnostate.eduyoutube.com The synthesis of fluoro-substituted Grignard reagents can be challenging due to the strength of the C-F bond, but methods have been developed to achieve this. nih.gov
Multi-component Reactions for Constructing Complex Benzhydrol Architectures
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgnih.gov MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. acsgcipr.org
While a direct MCR for this compound is not standard, MCRs that involve carbonyl compounds as one of the components could be adapted to build more complex benzhydrol-containing architectures. For instance, reactions like the Passerini or Ugi reactions, which typically involve an aldehyde or ketone, an isocyanide, and other components, could potentially be designed to incorporate a benzhydrol motif or a precursor that can be converted to it. nih.govrug.nl The key advantage of MCRs is the reduction of waste and simplification of synthetic procedures by avoiding the isolation of intermediates. acsgcipr.org
Chemo- and Regioselective Synthesis of Substituted Benzhydrol Scaffolds
Chemo- and regioselectivity are crucial when synthesizing molecules with multiple functional groups or positions for reaction. In the context of substituted benzhydrols, these principles apply in several ways:
Chemoselectivity: In a molecule containing both a ketone and another reducible functional group (e.g., an ester or a nitro group), the choice of reducing agent is critical. A mild reagent like NaBH₄ would selectively reduce the ketone, while a stronger one like LiAlH₄ might reduce both. Similarly, in a Grignard reaction, the reagent must add selectively to the desired aldehyde or ketone without reacting with other electrophilic sites.
Regioselectivity: When building the aromatic rings through substitution reactions, controlling the position of incoming groups (e.g., halogenation or nitration) is essential to arrive at the correct isomer. rsc.org For example, the synthesis of the 4-chloro-3-fluorotoluene precursor requires specific directing effects to ensure the correct substitution pattern. researchgate.net
The development of catalytic methods that can distinguish between similar functional groups or positions on a molecule is an active area of research, enabling the precise and efficient synthesis of complex targets like polyfunctionalized benzhydrols. mdpi.comnih.gov
Chemical Reactivity and Transformative Processes of 4 Chloro 3 Fluoro 3 Methylbenzhydrol
Substitution Reactions at Aromatic Halogen Sites
The presence of both chlorine and fluorine atoms on one of the aromatic rings of 4-Chloro-3-fluoro-3'-methylbenzhydrol opens up possibilities for substitution reactions, which are fundamental in the synthesis of more complex aryl-containing molecules.
Nucleophilic aromatic substitution (SNAr) is a key reaction for the replacement of aryl halides with a variety of nucleophiles. libretexts.org This reaction typically requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In the case of this compound, the 4-chloro-3-fluorophenyl ring does not possess strong electron-withdrawing substituents, which generally makes SNAr reactions more challenging.
However, the relative reactivity of halogens in SNAr reactions is an important consideration. Contrary to the trend in SN1 and SN2 reactions, the C-F bond is often more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions. This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic. youtube.comyoutube.com Therefore, it is plausible that under forcing conditions or with highly reactive nucleophiles, selective substitution of the fluorine atom could be achieved. For instance, reactions of polyfluoroarenes with nucleophiles often show preferential replacement of a fluorine atom. nih.gov Studies on chloro- and fluoroarenes have demonstrated that C-F bonds can exhibit higher reactivity in SNAr compared to C-Cl bonds. mdpi.com
The reaction conditions, such as the choice of nucleophile, solvent, and temperature, would be critical in determining the feasibility and selectivity of SNAr on this substrate. For example, strong bases like KOH in DMSO have been used to promote SNAr reactions of chloro- and fluoroarenes with N-heterocycles. mdpi.com
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Position of Halogen | Relative Electrophilicity of Carbon | Predicted Reactivity in SNAr |
| 3-Fluoro | Higher | More likely to be substituted |
| 4-Chloro | Lower | Less likely to be substituted |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for aryl derivatization. nobelprize.org For this compound, both the C-Cl and C-F bonds are potential sites for cross-coupling.
Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl >> F. researchgate.net This trend suggests that the C-Cl bond would be significantly more reactive than the C-F bond under standard Suzuki-Miyaura conditions. This difference in reactivity allows for selective cross-coupling at the chlorine-bearing position, leaving the fluorine atom intact. The use of specialized palladium catalysts and ligands has enabled the efficient coupling of aryl chlorides. nih.govrsc.orgresearchgate.net
While the coupling of aryl fluorides is more challenging due to the strength of the C-F bond, methods have been developed for their activation, often requiring specific catalyst systems. mdpi.comrsc.orgrsc.org However, to achieve selective derivatization of this compound, reaction conditions would typically be chosen to favor the more facile C-Cl bond activation.
Table 2: Predicted Outcome of Suzuki-Miyaura Coupling with this compound
| Coupling Partner | Catalyst System | Predicted Site of Reaction |
| Arylboronic acid | Standard Pd catalyst (e.g., Pd(PPh₃)₄) | Selective coupling at the C-Cl bond |
| Arylboronic acid | Specialized catalyst for C-F activation | Potential for coupling at the C-F bond, but likely requires harsher conditions |
Hydroxyl Group Reactivity and Functional Group Interconversions
The secondary alcohol (benzhydrol) functionality is a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and dehydration.
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. ucsc.edu Substituted benzhydrols are readily oxidized to their corresponding benzophenones. researchgate.netsacredheart.eduijrat.org A wide array of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. sacredheart.eduijrat.org For the oxidation of this compound, a variety of modern, efficient, and environmentally friendly protocols are applicable. These include photochemical aerobic oxidation and methods using catalysts with hydrogen peroxide or tert-butyl hydroperoxide. organic-chemistry.orgrsc.orgrsc.org
The product of such an oxidation would be 4-chloro-3-fluoro-3'-methylbenzophenone. The reaction is generally high-yielding and specific to the alcohol moiety, leaving the other functional groups on the aromatic rings unaffected. researchgate.net
Table 3: Common Reagents for the Oxidation of Benzhydrols
| Reagent/System | Conditions | Product |
| Chromium trioxide resin | Dichloromethane, microwave irradiation | Benzophenone (B1666685) |
| Hydrogen peroxide, Sodium tungstate, TBAB | Phase-transfer catalysis | Benzophenone |
| Eosin Y, O₂, blue LED | Photochemical | Benzophenone |
| N-heterocycle-stabilized iodanes | Chloride additives | Benzophenone |
The hydroxyl group of this compound can be readily converted into esters and ethers, allowing for structural modifications that can alter the compound's physical and chemical properties.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst. chemguide.co.ukbyjus.comrug.nl The Fischer esterification, using a carboxylic acid and a strong acid catalyst like sulfuric acid, is a common method. rug.nl Alternatively, more reactive acylating agents like acid chlorides or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions. uhcl.eduresearchgate.net
Etherification can be accomplished through several routes. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. For benzylic alcohols, acid-catalyzed condensation with another alcohol can also yield ethers. researchgate.netresearchgate.net Iron-catalyzed dehydrative etherification offers a greener alternative. acs.org Alkoxyhydrosilanes have also been shown to mediate the cross-etherification of secondary benzylic alcohols with aliphatic alcohols. rsc.org
Acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.org Benzhydrols, being secondary benzylic alcohols, can undergo dehydration to form 1,1-diarylalkenes. The mechanism typically proceeds through an E1 pathway involving the formation of a resonance-stabilized benzylic carbocation. youtube.com
Treatment of this compound with a strong acid, such as sulfuric or phosphoric acid, and heat would be expected to lead to the elimination of a water molecule. libretexts.org This would result in the formation of 1-(4-chloro-3-fluorophenyl)-1-(3-methylphenyl)ethene. The stability of the intermediate diarylmethyl cation facilitates this transformation. Arylboronic acids have also been shown to catalyze the dehydrative C-alkylation of benzylic alcohols, which proceeds through a similar carbocation intermediate. bath.ac.uk
Aromatic Electrophilic Substitution on the Substituted Phenyl Rings
Aromatic electrophilic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. The regiochemical outcome of such reactions on the two phenyl rings of this compound is governed by the directing effects of the existing substituents: the chloro, fluoro, and benzhydrol groups on one ring, and the methyl and benzhydrol groups on the other.
The substituents influence the rate of reaction and the position of the incoming electrophile. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and are typically ortho, para-directors, while electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directors. wikipedia.org Halogens are an exception, being deactivating yet ortho, para-directing. libretexts.org
Table 1: Directing Effects of Substituents in this compound
| Ring | Substituent | Position | Electronic Effect | Expected Directing Effect |
| 4-Chloro-3-fluorophenyl | -Cl | 4 | Inductive: Withdrawing (-I), Resonance: Donating (+R) | ortho, para-directing (deactivating) |
| -F | 3 | Inductive: Withdrawing (-I), Resonance: Donating (+R) | ortho, para-directing (deactivating) | |
| -CH(OH)- | 1 | Inductive: Donating (+I) (as an alkyl group) | ortho, para-directing (activating) | |
| 3'-Methylphenyl | -CH₃ | 3' | Inductive: Donating (+I), Hyperconjugation | ortho, para-directing (activating) |
| -CH(OH)- | 1' | Inductive: Donating (+I) (as an alkyl group) | ortho, para-directing (activating) |
On the 4-Chloro-3-fluorophenyl Ring:
This ring is substituted with two deactivating, ortho, para-directing halogens and an activating, ortho, para-directing benzhydrol group. The halogens, through their strong inductive electron-withdrawing effect, deactivate the ring towards electrophilic attack. stackexchange.com However, their resonance effect directs incoming electrophiles to the positions ortho and para to them. The fluorine atom at position 3 and the chlorine atom at position 4 will direct incoming electrophiles. The benzhydrol group, being a substituted alkyl group, is activating and also an ortho, para-director.
Considering the positions on this ring, the potential sites for substitution are C2, C5, and C6.
Position C2: ortho to the benzhydrol group and ortho to the fluorine atom.
Position C5: meta to the benzhydrol group, ortho to the chlorine atom, and meta to the fluorine atom.
Position C6: ortho to the benzhydrol group and meta to both halogen substituents.
The directing effects of the three substituents will be in competition. The activating benzhydrol group would strongly favor substitution at its ortho positions (C2 and C6). The fluorine and chlorine atoms, while deactivating, will also direct to their available ortho and para positions. The para position to the fluorine is occupied by the benzhydrol group, and the para position to the chlorine is occupied by the benzhydrol group as well. The fluorine atom will direct to C2 and C4 (occupied), and the chlorine atom will direct to C3 (occupied) and C5.
Given the activating nature of the benzhydrol group, substitution is most likely to be directed by it. However, steric hindrance from the bulky benzhydrol group itself could disfavor the ortho positions. uomustansiriyah.edu.iq Between the two ortho positions to the benzhydrol group (C2 and C6), C2 is also ortho to the fluorine atom, making it electronically more favorable for attack. Position C5 is ortho to the chlorine, which could also lead to some substitution at this site. Therefore, a mixture of isomers is expected, with the major product likely being substitution at the C2 position, influenced by both the benzhydrol and fluorine directing effects.
On the 3'-Methylphenyl Ring:
This ring is substituted with an activating, ortho, para-directing methyl group and an activating, ortho, para-directing benzhydrol group. Both groups activate the ring towards electrophilic substitution, making this ring significantly more reactive than the 4-chloro-3-fluorophenyl ring.
The potential sites for substitution are C2', C4', C5', and C6'.
Position C2': ortho to the benzhydrol group and ortho to the methyl group.
Position C4': para to the methyl group and meta to the benzhydrol group.
Position C5': meta to both the benzhydrol and methyl groups.
Position C6': ortho to the benzhydrol group and meta to the methyl group.
The methyl and benzhydrol groups will synergistically direct the incoming electrophile. The methyl group strongly directs to its ortho (C2' and C4') and para (C6') positions. The benzhydrol group directs to its ortho (C2' and C6') and para (C4') positions. Therefore, positions C2', C4', and C6' are all activated.
However, steric hindrance will play a significant role. The C2' position is flanked by the bulky benzhydrol group and the methyl group, making it sterically hindered. numberanalytics.com The C6' position is ortho to the very bulky benzhydrol group. The C4' position, being para to the methyl group and meta to the benzhydrol group, is the most sterically accessible and electronically activated position. Thus, for both nitration and sulfonation, the major product is expected to be substitution at the C4' position.
Table 2: Predicted Regioselectivity of Nitration and Sulfonation
| Ring | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |
| 4-Chloro-3-fluorophenyl | HNO₃/H₂SO₄ | Substitution at C2 | Substitution at C5, C6 | The activating benzhydrol group directs ortho, but steric hindrance is a factor. C2 is electronically favored by both the benzhydrol and fluorine groups. |
| SO₃/H₂SO₄ | Substitution at C2 | Substitution at C5, C6 | Similar to nitration, but the bulkier sulfonylating agent may lead to a higher proportion of substitution at less hindered sites. | |
| 3'-Methylphenyl | HNO₃/H₂SO₄ | Substitution at C4' | Substitution at C2', C6' | C4' is electronically activated by the methyl group (para) and is the most sterically accessible position. |
| SO₃/H₂SO₄ | Substitution at C4' | Substitution at C2', C6' | The bulkiness of the sulfonylating agent will strongly favor the sterically unhindered C4' position. |
Direct halogenation (chlorination, bromination) of this compound would also follow the principles of electrophilic aromatic substitution. A Lewis acid catalyst, such as FeCl₃ or AlCl₃, is typically required. uobabylon.edu.iq The regioselectivity is expected to be similar to that of nitration and sulfonation.
On the 4-Chloro-3-fluorophenyl Ring:
The directing effects of the substituents remain the same. The incoming halogen electrophile will be directed primarily by the activating benzhydrol group to the C2 and C6 positions, with the existing halogens also exerting their ortho, para-directing influence. As with nitration and sulfonation, a mixture of products is anticipated, with the C2-substituted isomer likely being a significant component due to the combined directing effect of the benzhydrol and fluoro groups.
On the 3'-Methylphenyl Ring:
This ring will be the preferred site of halogenation due to its higher activation by two electron-donating groups. The synergistic directing effects of the methyl and benzhydrol groups to the C2', C4', and C6' positions will be operative. Again, due to steric considerations, the C4' position is the most probable site for substitution. The bulkiness of the halogenating agent (e.g., Br₂ complexed with a Lewis acid) will further favor attack at the least sterically hindered C4' position.
Table 3: Predicted Regioselectivity of Direct Halogenation
| Ring | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |
| 4-Chloro-3-fluorophenyl | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation at C2 | Halogenation at C5, C6 | The activating benzhydrol group directs ortho. C2 is electronically favored by both the benzhydrol and fluorine groups. |
| 3'-Methylphenyl | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation at C4' | Halogenation at C2', C6' | C4' is electronically activated (para to methyl) and the most sterically accessible position for the incoming electrophile. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of an organic compound in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis¹H NMR spectroscopy would identify all unique proton environments in the 4-Chloro-3-fluoro-3'-methylbenzhydrol molecule. Key signals would include a singlet for the methyl (-CH₃) protons on the tolyl ring, a series of complex multiplets for the aromatic protons on both rings, a signal for the benzylic proton (-CHOH-), and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and spatial relationships of these protons.
¹³C NMR spectroscopy would complement this by detecting all unique carbon atoms. Distinct signals would be expected for the methyl carbon, the benzylic carbon, and the various aromatic carbons. The chemical shifts would be indicative of the hybridization and the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity AssignmentsTo definitively assign the signals from ¹H and ¹³C NMR, two-dimensional techniques are employed.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the same spin system, particularly useful for assigning the protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity across the entire molecule, for instance, linking the benzylic proton to the carbons of both aromatic rings.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Raman Spectroscopy ApplicationsRaman spectroscopy, being complementary to IR, would provide further structural information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring-breathing modes, would be expected to produce strong signals. The C-Cl and C-F bonds would also have characteristic Raman shifts.
Without access to peer-reviewed studies or database entries containing this specific spectral data, any further elaboration would be speculative and not meet the required standards of a scientifically accurate and detailed article.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this molecule are the two phenyl rings.
The expected electronic transitions would primarily be π → π* transitions associated with the aromatic systems. The presence of substituents (chloro, fluoro, and methyl groups) on the phenyl rings would influence the wavelength of maximum absorption (λmax). Halogen substituents can have a bathochromic (red shift) or hypsochromic (blue shift) effect depending on the interplay between their inductive and resonance effects. The methyl group, being an electron-donating group, would likely cause a slight bathochromic shift.
A hypothetical UV-Vis absorption spectrum for this compound in a solvent like ethanol (B145695) would be expected to show absorption bands characteristic of substituted benzene (B151609) rings, typically in the 200-300 nm range.
Hypothetical UV-Vis Data
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π* (Phenyl Ring 1) | ~265 | Moderate to High |
| π → π* (Phenyl Ring 2) | ~270 | Moderate to High |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₄H₁₂ClFO, corresponding to a molecular weight of approximately 250.7 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).
The fragmentation of this compound would likely proceed through several key pathways, including:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of stable benzoyl cations.
Loss of water: Dehydration from the molecular ion.
Cleavage of the C-O bond: Loss of the hydroxyl radical.
Fragmentation of the aromatic rings: Loss of substituents like Cl, F, or CH₃.
Expected Major Fragments in Mass Spectrum
| m/z (Mass-to-charge ratio) | Proposed Fragment Ion |
| 250/252 | [C₁₄H₁₂³⁵ClFO]⁺ / [C₁₄H₁₂³⁷ClFO]⁺ (Molecular Ion) |
| 141/143 | [C₇H₄³⁵ClF]⁺ / [C₇H₄³⁷ClF]⁺ (Chlorofluorobenzyl cation) |
| 109 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion from the methylphenyl ring) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would reveal its solid-state conformation and how the molecules pack in the crystal lattice.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π-π Stacking)
The crystal structure of this compound would be stabilized by a variety of non-covalent interactions. The hydroxyl group is a key functional group capable of forming hydrogen bonds (O-H···O), which would likely be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs.
Other significant intermolecular interactions would include:
Halogen bonding: The chlorine and fluorine atoms could participate in halogen bonds with other electronegative atoms.
C-H···π interactions: Hydrogen atoms from the methyl group or the aromatic rings could interact with the π-electron clouds of adjacent phenyl rings.
π-π stacking: The aromatic rings could engage in π-π stacking interactions, likely in an offset or T-shaped arrangement to minimize electrostatic repulsion.
Conformational Analysis in the Crystalline State
The single bond connecting the two phenyl rings to the central carbinol carbon allows for rotational freedom. X-ray crystallography would reveal the preferred dihedral angles in the solid state. The conformation of the molecule will be influenced by the steric hindrance of the substituents on the phenyl rings and the optimization of intermolecular interactions within the crystal lattice. The relative orientation of the two aromatic rings (the torsion angle between them) would be a key conformational parameter determined from the crystal structure.
Computational and Theoretical Chemistry Studies of 4 Chloro 3 Fluoro 3 Methylbenzhydrol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
The foundation of any theoretical study is the accurate determination of the molecule's geometry and electronic landscape. Quantum chemical calculations are employed to find the lowest energy conformation (the ground state) and to understand the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.
A typical DFT study of 4-Chloro-3-fluoro-3'-methylbenzhydrol would begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the minimum total energy. Hybrid functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to provide reliable results for organic molecules. nih.govnih.gov Upon completion, this calculation yields key data including optimized geometric parameters, total energy, and electronic properties like the dipole moment and Mulliken atomic charges. These charges indicate the partial positive or negative character of each atom, offering clues to the molecule's reactivity. researchgate.net
Illustrative Data: Predicted Ground State Properties
This table illustrates the type of data that would be generated from a DFT/B3LYP calculation for a molecule like this compound. The values are hypothetical and based on typical results for similar aromatic compounds.
| Property | Predicted Value | Unit |
| Total Energy | -1250.456 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -6.89 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.66 | eV |
Data is for illustrative purposes only.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. acs.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is critical. wayne.edu
For this compound, ab initio calculations would serve to validate the results from DFT or to investigate phenomena where DFT might be less reliable, such as weak intermolecular interactions or the precise energetics of rotational barriers between the phenyl rings. researchgate.net Comparing the results from different levels of theory (e.g., HF, MP2, and DFT) provides a measure of the computational robustness and confidence in the predicted properties.
Prediction and Interpretation of Spectroscopic Parameters
A primary application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule based on its optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose.
The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted shifts can then be compared directly with experimental spectra, helping to confirm structural assignments. Discrepancies between calculated and experimental shifts can sometimes point to dynamic processes or specific solvent effects not captured in the gas-phase calculation. liverpool.ac.uk
Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts
This table shows a hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts. The accuracy of such predictions typically falls within a few parts per million (ppm). rsc.org
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
| C1 (ipso-Cl) | 135.2 | 134.8 |
| C4 (ipso-F) | 158.9 | 159.5 |
| C7 (CH-OH) | 75.4 | 76.1 |
| C1' (ipso-CH) | 142.1 | 141.7 |
| C3' (ipso-CH₃) | 138.5 | 138.2 |
| C-Methyl | 21.3 | 21.1 |
Data is for illustrative purposes only.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. A frequency calculation performed on the optimized geometry of this compound would yield a set of harmonic vibrational frequencies and their corresponding intensities. researchgate.net
These calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the method. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The primary value of these calculations lies in the assignment of specific vibrational modes. For instance, the calculation can definitively identify which frequencies correspond to the O-H stretch, C-Cl stretch, C-F stretch, aromatic C-H bends, or methyl group rock, allowing for a complete and confident interpretation of the experimental spectra. researchgate.net
Illustrative Data: Vibrational Frequency Assignment
This table provides an example of how calculated vibrational frequencies are assigned to specific molecular motions.
| Predicted Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Assignment |
| 3750 | 3600 | O-H stretch |
| 3105 | 2981 | Aromatic C-H stretch |
| 2998 | 2878 | Methyl C-H stretch |
| 1610 | 1546 | Aromatic C=C stretch |
| 1255 | 1205 | C-F stretch |
| 750 | 720 | C-Cl stretch |
Data is for illustrative purposes only.
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying empty orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. faccts.de
A TD-DFT calculation on this compound would provide the wavelengths of maximum absorption (λmax), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). faccts.de These calculations can explain the color of a compound and how its absorption spectrum is affected by its chemical structure. The inclusion of a solvent model in the calculation can further refine the prediction, as solvent polarity can influence the energies of electronic transitions. frontiersin.org
Illustrative Data: Predicted Electronic Transitions
This table illustrates the typical output of a TD-DFT calculation, showing the predicted absorption wavelengths and the orbitals involved in the transition.
| Transition | λmax (nm) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | 275 | 0.152 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 248 | 0.089 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 221 | 0.015 | HOMO → LUMO+1 (n → π*) |
Data is for illustrative purposes only.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. For this compound, these studies would likely focus on reactions such as nucleophilic substitution, which is characteristic of benzhydrols. rsc.orgorganic-chemistry.org The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methyl) on the phenyl rings is expected to significantly influence the reaction pathways.
The elucidation of a reaction mechanism hinges on the identification and characterization of transition states. libretexts.org For the nucleophilic substitution of this compound, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structures for both SN1 and SN2 pathways. nih.govrsc.org
In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. organic-chemistry.org Computational analysis would focus on the stability of the benzhydrylic carbocation, which is influenced by the electronic effects of the substituents. The 3'-methyl group is expected to stabilize the positive charge through hyperconjugation and inductive effects, while the 4-chloro and 3-fluoro substituents on the other ring would have a destabilizing inductive effect. Transition state analysis would involve calculating the energy barrier for the departure of the hydroxyl group.
For a hypothetical SN2 reaction, the transition state would involve the simultaneous attack of a nucleophile and the departure of the leaving group. organic-chemistry.orglibretexts.org DFT calculations would be used to model this five-coordinate carbon center. The energy of this transition state is expected to be high due to the steric hindrance from the two bulky aryl groups.
An illustrative data table of computed activation energies for a hypothetical reaction with a generic nucleophile is presented below. These values are based on theoretical expectations for similar substituted benzhydrols.
| Reaction Pathway | Leaving Group | Nucleophile | Solvent (Implicit) | Calculated Activation Energy (kcal/mol) |
| SN1 | -OH2+ | H2O | Water | 20.5 |
| SN2 | -OH | Cl- | Acetonitrile | 35.2 |
This table is illustrative and contains hypothetical data based on computational chemistry principles for similar compounds.
A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. libretexts.orgwikipedia.org For this compound, exploring the PES for a reaction, such as its acid-catalyzed dehydration, would reveal the minimum energy pathways connecting reactants, intermediates, transition states, and products. rsc.org
Computational methods can be used to scan the potential energy surface along defined reaction coordinates, such as the C-O bond distance for the departing water molecule in an SN1 reaction. This would allow for the visualization of the energy profile of the reaction, including the energy of any intermediates and the heights of the energy barriers. researchgate.net The resulting PES would likely show a relatively stable carbocation intermediate, characteristic of an SN1 mechanism for benzhydrols. rsc.org
Conformational Analysis and Rotational Barriers
Computational methods can be used to perform a systematic conformational search to identify the stable conformers. mdpi.com For each conformer, the geometry would be optimized, and the energy calculated. The analysis would likely reveal that the most stable conformers minimize steric repulsion between the two aryl rings and the hydroxyl group.
The rotational barriers around the C-C bonds connecting the central carbon to the phenyl rings can also be calculated. This is typically done by performing a relaxed scan of the potential energy surface, where a specific dihedral angle is systematically varied, and the energy is minimized at each step. The presence of the ortho-fluoro substituent, relative to the central carbon, may influence the rotational barrier of that phenyl group. nih.gov
Below is an illustrative table of calculated rotational barriers for the two C-aryl bonds. The values are hypothetical but reflect the expected electronic and steric influences of the substituents.
| Rotational Bond | Substituents on Phenyl Ring | Method/Basis Set | Calculated Rotational Barrier (kcal/mol) |
| C-(4-Chloro-3-fluorophenyl) | 4-Cl, 3-F | DFT/B3LYP/6-31G | 5.8 |
| C-(3'-methylphenyl) | 3'-CH3 | DFT/B3LYP/6-31G | 4.9 |
This table is illustrative and contains hypothetical data based on computational chemistry principles for similar compounds.
The study of rotational barriers provides insight into the flexibility of the molecule and the accessibility of different conformational states, which can be important for its interaction with other molecules.
Applications in Advanced Organic Synthesis As a Chemical Building Block
Utilization as a Synthetic Intermediate for Complex Molecular Architectures
While specific, large-scale applications of 4-Chloro-3-fluoro-3'-methylbenzhydrol in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its potential as a synthetic intermediate is evident from the general reactivity of benzhydrol derivatives. The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions. For instance, it can be oxidized to the corresponding benzophenone (B1666685), which can then undergo further reactions such as nucleophilic additions or Wittig-type olefinations.
The general synthesis of substituted benzhydrols can be achieved through methods such as the reduction of the corresponding benzophenones or the addition of an organometallic reagent (like a Grignard or organolithium reagent) to an aromatic aldehyde. These synthetic routes offer flexibility in introducing various substituents onto the aromatic rings, thereby allowing for the preparation of a library of derivatives for further investigation.
Precursor for Derivatized Organic Compounds with Defined Stereochemistry
The central carbon atom bearing the hydroxyl group in this compound is a prochiral center. This characteristic opens up the possibility of creating chiral molecules with defined stereochemistry. The enantioselective reduction of the corresponding prochiral ketone, (4-chloro-3-fluorophenyl)(3-methylphenyl)methanone, could provide access to enantiomerically enriched (R)- or (S)-4-Chloro-3-fluoro-3'-methylbenzhydrol.
Role in the Synthesis of Specialty Chemicals and Materials
Substituted benzhydrols and their derivatives can be incorporated into the structure of specialty chemicals and materials to tailor their properties. For example, the introduction of halogen atoms like chlorine and fluorine can enhance thermal stability, flame retardancy, and modify the electronic properties of polymers or other materials.
The reactivity of the hydroxyl group allows for the incorporation of this compound into polymer backbones or as pendant groups, potentially imparting unique characteristics to the resulting material. While specific examples of its use in this context are not widely reported, the general principles of polymer chemistry suggest this as a plausible application.
Exploration as a Chiral Auxiliary or Ligand Precursor (If stereocenter is utilized)
Enantiomerically pure diarylmethanols can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group provides a convenient point for modification and attachment to a metal-coordinating moiety. The steric and electronic properties of the two different aryl groups can create a well-defined chiral environment around a metal center, which can then be used to induce stereoselectivity in a variety of chemical reactions.
Although there is no specific information in the searched literature detailing the use of this compound as a chiral auxiliary or ligand precursor, the structural features of its chiral form make it a candidate for such explorations in the field of asymmetric synthesis.
Structure Reactivity Relationships in 4 Chloro 3 Fluoro 3 Methylbenzhydrol
Influence of Halogen Substituents (Chlorine and Fluorine) on Aromatic Ring Electronic Properties
The chloro and fluoro groups attached to one of the phenyl rings of 4-Chloro-3-fluoro-3'-methylbenzhydrol significantly modulate the electronic properties of this ring system. Halogens exert a dual electronic effect: a resonance effect (+R) and an inductive effect (-I).
The inductive effect involves the withdrawal of electron density from the aromatic ring through the sigma bond due to the high electronegativity of the halogens. Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution reactions.
Conversely, the resonance effect involves the donation of lone pair electrons from the halogen atom to the pi-system of the aromatic ring. This effect increases the electron density on the ring, particularly at the ortho and para positions. While halogens are generally considered deactivating due to the dominance of their inductive effect, their resonance effect still plays a role in directing incoming electrophiles.
A common method to quantify the electronic influence of substituents is through Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Hammett Constant (σp) |
| Chlorine (Cl) | para | +0.47 | -0.24 | +0.23 |
| Fluorine (F) | meta | +0.52 | -0.34 | +0.34 |
Note: The table presents typical Hammett constant values for individual substituents. The combined effect in a polysubstituted system can be complex.
Effects of the Methyl Group on Aromatic Reactivity and Steric Environment
The methyl group on the second phenyl ring of this compound has distinct effects on both the reactivity and the steric environment of the molecule.
Electronically, the methyl group is an activating group. It donates electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This electron donation increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. The methyl group is an ortho, para-director, meaning it preferentially activates these positions for electrophilic substitution.
Sterically, the methyl group introduces bulk to its phenyl ring. This steric hindrance can influence the approach of reactants to the nearby functional groups, including the hydroxyl group at the benzhydrylic center. The size of the methyl group can affect the rate and regioselectivity of reactions involving the carbinol carbon. For instance, in reactions proceeding through a carbocation intermediate, the steric bulk of the methyl group can influence the preferred conformation of the intermediate and potentially the stereochemical outcome of the reaction.
The steric effect of a substituent can be quantified using various parameters, such as the Taft steric parameter (Es).
| Substituent | Taft Steric Parameter (Es) |
| Methyl (CH3) | 0.00 |
Note: The Taft steric parameter is a relative measure, with hydrogen as the reference (Es = 1.24). A smaller (or more negative) Es value indicates greater steric hindrance.
Comparative Studies with Related Substituted Benzhydrols and Benzophenones
For instance, research on the solvolysis of substituted benzhydrols has shown a strong correlation between the reaction rate and the electronic properties of the substituents. Electron-donating groups on the phenyl rings stabilize the resulting benzhydryl cation intermediate, thus accelerating the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation and retard the reaction.
Benzophenones, which are the oxidized counterparts of benzhydrols, also provide useful comparative data. The electronic nature of the substituents on the phenyl rings of benzophenones affects the reactivity of the carbonyl group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, the chloro- and fluoro-substituted ring in the corresponding benzophenone (B1666685) of the title compound would enhance the reactivity of the carbonyl group towards nucleophiles.
Correlation of Electronic and Steric Parameters with Reaction Outcomes
The correlation of electronic and steric parameters, such as Hammett (σ) and Taft (Es) constants, with reaction outcomes is a cornerstone of physical organic chemistry. For reactions involving this compound, a quantitative structure-activity relationship (QSAR) approach can be used to predict reactivity.
A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ), can provide information about the reaction mechanism. For reactions where a positive charge develops in the transition state, such as in the formation of a benzhydryl cation, the reaction constant (ρ) will be negative. The magnitude of ρ indicates the sensitivity of the reaction to substituent effects.
Steric parameters can be incorporated into more complex QSAR models to account for the influence of substituent size on reaction rates and selectivity. For example, in a reaction where a bulky reagent attacks the hydroxyl group, the steric hindrance from the 3'-methyl group would be a significant factor in determining the reaction rate.
By analyzing the electronic and steric parameters of the substituents in this compound, it is possible to make informed predictions about its reactivity in various chemical transformations. The interplay of the electron-withdrawing halogens and the electron-donating methyl group creates a unique electronic environment that dictates the molecule's chemical behavior.
Photochemistry and Photophysical Properties of 4 Chloro 3 Fluoro 3 Methylbenzhydrol and Analogues
UV Absorption and Emission Characteristics of Benzhydrol Chromophores
The ultraviolet (UV) absorption characteristics of benzhydrol and its derivatives are dictated by the electronic transitions within their two phenyl rings. The parent compound, benzhydrol (diphenylmethanol), exhibits absorption spectra that are similar to a composite of two toluene (B28343) molecules, though with doubled intensity. sci-hub.se The primary absorption features are the B-bands, which are typically located at the same wavelength as toluene. sci-hub.se
In asymmetrically substituted benzhydrols, the UV spectrum often demonstrates additive properties relative to its symmetrically substituted counterparts. sci-hub.se For instance, the absorption spectrum of 4-methylbenzhydrol (B42549) is nearly identical to a superposition of the spectra of benzhydrol and 4,4'-dimethylbenzhydrol. sci-hub.se Substituents on the phenyl rings can modulate the absorption maxima (λmax) and molar absorptivity. Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the λmax of related benzophenone (B1666685) structures. nih.gov For 4-Chloro-3-fluoro-3'-methylbenzhydrol, the chloro, fluoro, and methyl groups are expected to influence the position and intensity of these absorption bands. In many substituted benzhydrols, the fine structure of the B-band is considerably suppressed. sci-hub.se
The table below presents UV absorption data for benzhydrol and related methyl-substituted compounds, illustrating the effect of substitution on the chromophore.
| Compound | λmax (nm) | log ε | Solvent |
| Benzhydrol | 252, 258, 264 | 2.65, 2.69, 2.64 | Ethanol (B145695) |
| 4-Methylbenzhydrol | 265, 273 | 2.8, 2.7 | Ethanol |
| 4,4'-Dimethylbenzhydrol | 266, 274 | 3.0, 2.9 | Ethanol |
| 2,2'-Dimethylbenzhydrol | 263, 271 | 2.8, 2.8 | Ethanol |
Emission from benzhydrol chromophores is generally weak. Fluorescence from the excited singlet state is often not detectable in solutions of the related compound benzophenone, as other photophysical processes, such as intersystem crossing to the triplet state, are much faster. bgsu.edu However, phosphorescence from the lowest excited triplet (T₁) state is a characteristic feature of benzophenone derivatives, which are the oxidation products of benzhydrols. nih.govniscpr.res.in This emission occurs at lower energies (longer wavelengths) compared to absorption.
Excited State Dynamics and Fluorescence/Phosphorescence Lifetimes
Upon absorption of UV radiation, a benzhydrol molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For the closely related benzophenones, the subsequent dynamics are dominated by a very rapid and efficient process called intersystem crossing (ISC), where the molecule transitions from the S₁ state to the lowest excited triplet state (T₁). bgsu.edu This process is so efficient that fluorescence (emission from S₁) is typically outcompeted and not observed. bgsu.edu The T₁ state of benzophenone and its derivatives is a well-characterized n,π* triplet, which is known to be highly reactive.
The lifetime of the excited state is a critical parameter in determining its photochemical behavior. While fluorescence lifetimes are often too short to be relevant for benzhydrols due to efficient ISC, phosphorescence lifetimes provide information about the decay of the T₁ state. The energy levels and lifetimes of the T₁ states for several benzophenone derivatives, which are structurally analogous to the oxidation products of substituted benzhydrols, have been determined from their phosphorescence spectra. nih.gov
The table below lists the triplet state energies and lifetimes for various benzophenone derivatives, which serve as useful analogues.
| Compound | Triplet Energy (kJ/mol) | Triplet Lifetime (ms) | Solvent/Condition |
| 2-Hydroxy-4-methoxybenzophenone (BP-3) | 277 | 0.1 | Acetonitrile, 77 K |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6) | 278 | 0.2 | Acetonitrile, 77 K |
| 5-Chloro-2-hydroxybenzophenone (BP-7) | 280 | 0.2 | Acetonitrile, 77 K |
| 2-Hydroxy-4-n-octyloxybenzophenone (BP-12) | 277 | 0.1 | Acetonitrile, 77 K |
These lifetimes, measured in milliseconds at low temperatures, indicate that the triplet state is relatively long-lived, allowing it sufficient time to participate in bimolecular reactions.
Investigation of Photoreduction Mechanisms and Quantum Efficiencies for Related Systems
One of the most extensively studied photochemical reactions involving this class of compounds is the photoreduction of benzophenone in the presence of a hydrogen donor, such as benzhydrol itself or an alcohol like isopropyl alcohol. bgsu.eduacs.org This reaction serves as a classic example of hydrogen atom abstraction by an excited triplet state.
The generally accepted mechanism proceeds as follows:
Benzophenone is excited to its T₁ state by UV light.
The excited triplet-state benzophenone abstracts a hydrogen atom from the α-carbon of a benzhydrol molecule (or other H-donor). This step forms two radical intermediates: a benzhydryl radical and a ketyl radical. acs.org
These radicals can then undergo coupling or disproportionation reactions. The coupling of two benzhydryl radicals, for instance, would form benzpinacol. bgsu.edu
An alternative mechanism involves an initial electron transfer followed by a proton transfer, particularly when the hydrogen donor is a more robust electron donor. acs.org
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For the photoreduction of benzophenone by isopropyl alcohol, the quantum yield for product formation can be close to 2.0. bgsu.edu This high efficiency suggests a chain reaction mechanism where the intermediate α-hydroxydimethylmethylyl radical can reduce a ground-state benzophenone molecule, thus regenerating the radical and continuing the chain. bgsu.edu
The photoreduction of other molecules, such as chloranil (B122849), by benzhydrol has also been investigated. In this system, the quenching of the chloranil triplet state by benzhydrol proceeds via hydrogen atom transfer, forming a semiquinone radical and a benzhydryl radical. acs.org The quantum yield for this process is dependent on the specific mechanism, which can shift from hydrogen atom transfer to electron transfer depending on the substituents of the benzhydrol. acs.org
Energy Transfer Processes in Substituted Benzhydrol Systems
Electronic energy transfer is a process where an excited molecule (a donor) transfers its excitation energy to another molecule (an acceptor). This can occur through space via dipole-dipole interactions (Förster transfer) or electron exchange (Dexter transfer).
In systems involving benzophenone, a well-known triplet sensitizer (B1316253), energy transfer is a key process. Studies on benzophenone adlayers on dielectric surfaces have shown that electronic energy can migrate through the film after initial excitation. nih.gov This energy migration can lead to the trapping of energy at interface sites between the organic film and the substrate, resulting in observable phosphorescence and fluorescence from these trap sites. nih.gov
Furthermore, energy transfer can occur from the excited benzophenone adlayer to a suitable substrate. For example, energy transfer from a benzophenone adlayer to a single crystal of naphthalene (B1677914) has been observed, a process that is energetically favorable. nih.gov Triplet-triplet energy transfer is also a fundamental step in photosensitization reactions, where the triplet state of a sensitizer like benzophenone is quenched by another molecule, which then becomes excited to its triplet state and can undergo further reactions. acs.org This quenching process is crucial in many photoreduction mechanisms where the initial sensitizer is regenerated. acs.org
Conclusion and Future Research Perspectives
Synthesis of Key Academic Findings on 4-Chloro-3-fluoro-3'-methylbenzhydrol
Direct academic studies focusing exclusively on this compound are scarce. However, the synthesis of structurally related substituted benzhydrols is well-established, allowing for a theoretical construction of its synthetic pathway. The most common and versatile method for synthesizing such diarylmethanols is the Grignard reaction. youtube.comorganic-chemistry.orgwikipedia.orgchemicalforums.commasterorganicchemistry.com
This would theoretically involve the reaction of a Grignard reagent, prepared from either 3-bromo-1-chloro-2-fluorobenzene or 1-bromo-3-methylbenzene, with the corresponding benzaldehyde (B42025) derivative. For instance, m-tolylmagnesium bromide could be reacted with 4-chloro-3-fluorobenzaldehyde (B1349764) to yield the target compound. The general mechanism for the Grignard synthesis of a benzhydrol is depicted below:
Step 1: Formation of the Grignard Reagent R-X + Mg -> R-Mg-X (where R is an aryl group and X is a halogen)
Step 2: Nucleophilic Addition to Benzaldehyde R-Mg-X + Ar-CHO -> R-CH(OMgX)-Ar
Step 3: Acidic Workup R-CH(OMgX)-Ar + H3O+ -> R-CH(OH)-Ar + Mg(OH)X + H2O
Another prominent method for the synthesis of benzhydrols is the reduction of the corresponding benzophenone (B1666685). In this case, 4-chloro-3-fluoro-3'-methylbenzophenone would be reduced using a reducing agent such as sodium borohydride (B1222165). google.comgoogle.com
Furthermore, advancements in catalysis have led to the development of asymmetric syntheses of chiral diarylmethanols, which are crucial for pharmaceutical applications. rsc.orgsioc-journal.cnacs.orgnih.govacs.org These methods often employ chiral catalysts to achieve high enantioselectivity. Given that this compound possesses a chiral center at the carbinol carbon, these asymmetric methods would be highly relevant for producing enantiomerically pure forms of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 842140-71-0 |
| Molecular Formula | C14H12ClFO |
| Molecular Weight | 250.7 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Note: The data in this table is based on information from chemical supplier databases, as specific experimental data from academic literature is not available.
Identification of Unexplored Research Avenues and Methodological Gaps
The lack of dedicated research on this compound presents numerous opportunities for investigation. A primary unexplored avenue is the comprehensive characterization of its chemical and physical properties.
Key Unexplored Research Areas:
Detailed Spectroscopic and Crystallographic Analysis: While basic identification is possible, in-depth analysis using techniques like 2D NMR, X-ray crystallography, and mass spectrometry would provide a complete structural and conformational understanding.
Investigation of Biological Activity: Substituted diaryl compounds are known to exhibit a wide range of biological activities. researchgate.netnih.govnih.govrsc.org Screening this compound for potential antimicrobial, anticancer, or other pharmacological effects is a significant area for future research. The specific halogen and methyl substitutions could modulate activity and selectivity.
Exploration of Material Science Applications: Diaryl-based molecules can have interesting optical and electronic properties. Investigating the potential of this compound in applications such as organic light-emitting diodes (OLEDs) or as a component in novel polymers could be a fruitful research direction.
Comparative Studies: A systematic study comparing the properties of this compound with its isomers and other related substituted benzhydrols would provide valuable structure-activity relationship (SAR) data.
Methodological Gaps:
The primary methodological gap is the absence of a reported, optimized synthesis for this specific compound. While the Grignard reaction is a logical approach, the specific reaction conditions, yields, and purification methods have not been documented. Furthermore, the development of a scalable and efficient asymmetric synthesis to access its individual enantiomers is a crucial next step for any potential pharmaceutical development.
Potential for Developing Novel Synthetic Strategies and Characterization Techniques
The synthesis of this compound provides a platform for the application and development of novel synthetic methodologies.
Novel Synthetic Strategies:
Catalytic Asymmetric Arylation: Moving beyond classical Grignard reactions, the use of modern catalytic methods for the asymmetric addition of aryl groups to aldehydes could be explored. rsc.orgsioc-journal.cnacs.orgnih.govacs.org This could involve the use of chiral ligands with metals like zinc or rhodium to achieve high enantioselectivity.
Flow Chemistry Synthesis: For improved safety, scalability, and efficiency, developing a continuous flow process for the synthesis of this compound could be a significant advancement.
Biocatalytic Reduction: The enzymatic reduction of the corresponding benzophenone using ketoreductases could offer a green and highly selective alternative to traditional chemical reductants.
Novel Characterization Techniques:
While standard characterization techniques are applicable, advanced methods could provide deeper insights.
Chiral Chromatography: The development of analytical and preparative chiral HPLC methods is essential for the separation and analysis of the enantiomers of this compound.
Computational Modeling: Density functional theory (DFT) calculations could be employed to predict the compound's conformational preferences, spectroscopic properties, and reactivity, which can then be correlated with experimental data.
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be used to study the gas-phase structure and conformation of the molecule and its potential non-covalent interactions. nih.gov
Broader Implications for Rational Design of Substituted Diaryl Compounds
The study of this compound, even as a single molecule, has broader implications for the rational design of substituted diaryl compounds, a pharmacophore of significant importance. researchgate.netrsc.orgnih.govacs.orgacs.org
Key Implications:
Informing Drug Discovery Programs: The biological data obtained from this compound could guide the design of new diaryl-based therapeutic agents. For example, if it exhibits potent activity against a particular biological target, the chloro, fluoro, and methyl substituents can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Development of Structure-Property Relationships: By systematically studying this and related compounds, more refined quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. These models are invaluable tools in predictive toxicology and rational drug design.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-3-fluoro-3'-methylbenzhydrol, and how can intermediates be validated?
A practical approach involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce substituents on biphenyl frameworks. For example, halogenated arylboronic acids (e.g., 3-fluoro-4-chlorophenylboronic acid) can cross-couple with methyl-substituted benzyl alcohols under palladium catalysis . Validate intermediates using 19F NMR (to confirm fluorine incorporation) and HPLC (≥95% purity thresholds; see purity standards in ). Post-synthesis, reduce ketone intermediates (e.g., 4-chloro-3-fluoro-3'-methylbenzophenone) to benzhydrol using NaBH4 or LiAlH4, followed by aqueous workup and column chromatography .
Q. How should researchers address purification challenges due to steric hindrance in this compound?
Steric hindrance from the 3'-methyl and 3-fluoro groups complicates crystallization. Use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) for high-purity isolation (>97%). Monitor for by-products like dehalogenated derivatives using GC-MS (e.g., m/z peaks for [M-Cl]+ or [M-F]+ fragments) .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Identify benzhydrol’s hydroxyl proton (δ ~2.5 ppm, broad) and aromatic splitting patterns (e.g., meta-fluorine coupling at δ 7.1–7.3 ppm).
- 19F NMR : Confirm fluorine presence (δ -110 to -120 ppm for aryl-F).
- HRMS : Validate molecular ion [M+H]+ (calculated for C14H11ClFO: 265.04) with <2 ppm error .
Advanced Research Questions
Q. How can regioselectivity issues during halogenation be mitigated in derivatives of this compound?
The 3-fluoro and 4-chloro substituents may direct electrophilic substitution unpredictably. Use DFT calculations (e.g., Gaussian09) to model charge distribution and predict reactive sites. Experimentally, employ low-temperature lithiation (-78°C) with LDA to selectively deprotonate positions ortho to electron-withdrawing groups (e.g., Cl, F), followed by quenching with methyl iodide for 3'-methyl functionalization .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:
Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?
The electron-withdrawing Cl and F groups reduce electron density on the aryl ring, slowing oxidative addition in Pd-catalyzed reactions. Optimize using bulky ligands (XPhos) and microwave-assisted synthesis (120°C, 20 min) to enhance coupling efficiency. Monitor reaction progress via in situ IR for carbonyl intermediates .
Q. What analytical methods detect trace impurities from synthetic intermediates?
- LC-QTOF-MS : Identify impurities <0.1% (e.g., residual benzophenone at m/z 249.02).
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted (e.g., Chiralpak AD-H column) .
Methodological Best Practices
8. Designing stability studies for long-term storage:
- Store at -20°C under argon to prevent oxidation of the benzhydrol hydroxyl group.
- Assess degradation over 6 months using accelerated stability testing (40°C/75% RH), monitoring via HPLC-UV (λ = 254 nm) .
9. Validating synthetic scalability for multi-gram batches:
- Conduct DoE (Design of Experiments) to optimize solvent (THF vs. DMF), catalyst loading (0.5–5 mol% Pd), and temperature (80–120°C).
- Use PAT (Process Analytical Technology) tools like ReactIR to track reaction kinetics and minimize side products .
Safety and Compliance
10. Handling precautions for halogenated benzhydrols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
